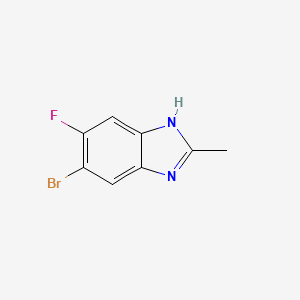

5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

5-bromo-6-fluoro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUQFKLVEZSIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

- 3-Fluoro-2-methylaniline is a common precursor for fluorinated benzimidazole derivatives.

- Halogenated intermediates such as 5-bromo-4-fluoro-1H-indazole derivatives have been used as key intermediates in related syntheses, suggesting similar strategies for benzimidazoles.

Cyclization and Ring Closure

A typical approach involves condensation of substituted o-phenylenediamines with aldehydes or ketones under acidic or neutral conditions to form the benzimidazole ring. For example:

Condensation of 4-fluorobenzene-1,2-diamine with 1,1,1-trimethoxyethane in methanol at 60°C for 12 hours yields 5-fluoro-2-methyl-1H-benzimidazole, which is structurally related to the target compound.

Cyclization reactions often employ nickel catalysts or Lewis acid catalysts such as nano-SiO₂ to enhance reaction rates and yields.

Halogenation

Bromination at position 5 or 6 on the benzimidazole ring can be achieved by selective electrophilic aromatic substitution using brominating agents under controlled conditions.

The presence of fluorine at position 6 influences the regioselectivity of bromination due to its electron-withdrawing effect.

Methylation

- The methyl group at position 2 is introduced either by starting with methyl-substituted precursors or via methylation reactions post-cyclization, using reagents such as methyl iodide or methyl triflate under basic conditions.

Detailed Preparation Procedure from Literature and Patents

A representative synthesis of a closely related compound, 5-bromo-4-fluoro-1H-indazole, provides insight into the preparation of 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dissolve 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177 g) in 0.5 L methanol + 0.5 L water | Room temperature, magnetic stirring | - |

| 2 | Add potassium carbonate (103-143 g) dissolved in 1 L water | Room temperature, 12 hours reaction | - |

| 3 | Monitor reaction completion by thin-layer chromatography (TLC) | - | - |

| 4 | Add 1 L water, stir 30 min, filter, wash, and dry | - | 79.6 - 81 |

This method yields 5-bromo-4-fluoro-1H-indazole with high purity and good yield, which can be adapted for benzimidazole derivatives by modifying the starting materials accordingly.

Optimization and Catalysis

Use of Lewis acid catalysts such as nano-SiO₂ has been shown to improve condensation reaction rates and yields by activating carbonyl groups and facilitating proton transfers.

Reaction times, temperatures, and stoichiometric ratios are optimized to maximize yield and purity, with typical reaction temperatures ranging from room temperature to 60°C and reaction times from 12 to 24 hours.

Purification and Characterization

Purification is commonly achieved by silica gel chromatography or recrystallization from suitable solvents such as methanol or ethanol.

Characterization techniques include:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry for molecular weight verification.

- X-ray crystallography for structural elucidation when necessary.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Catalysts | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation of substituted o-phenylenediamine with aldehyde/ketone | 1,1,1-Trimethoxyethane, methanol | Nickel catalyst or nano-SiO₂ | 60°C | 12 h | 68-81 | Optimized for substituent effects |

| Halogenation (bromination) | Brominating agents (e.g., NBS) | None or Lewis acid | Room temp to mild heating | Variable | High selectivity | Fluorine directs regioselectivity |

| Methylation at 2-position | Methyl iodide or methyl triflate | Base (e.g., K₂CO₃) | Room temp to 60°C | Several hours | Moderate to high | Can be pre- or post-cyclization |

| Purification | Silica gel chromatography or recrystallization | - | - | - | - | Ensures high purity |

Research Findings and Notes

The presence of fluorine and bromine substituents affects both the electronic properties and reactivity of the benzimidazole ring, necessitating careful control of reaction conditions to avoid side reactions.

The methyl group at position 2 contributes to steric hindrance, which can influence cyclization efficiency and regioselectivity during halogenation.

Industrial scale syntheses employ aqueous-organic biphasic systems with bases like potassium carbonate or bicarbonate to facilitate cyclization and halogenation under mild conditions, achieving yields around 80%.

Computational retrosynthesis tools confirm the feasibility of these routes and help optimize precursor selection and reaction sequences.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 and fluorine at position 6 are primary sites for substitution due to their electronic and steric properties.

Mechanistic Insights :

-

Bromine at C-5 undergoes nucleophilic displacement with phenols or amines via SNAr mechanisms, facilitated by polar aprotic solvents like DMF .

-

Fluorine at C-6 stabilizes transition states through inductive effects, directing substitution to C-5.

Oxidation Reactions

The methyl group at C-2 and the benzodiazole ring are susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 2-Carboxylic acid derivative | 74% | Over-oxidation of methyl to carboxylic acid. |

| H₂O₂, FeSO₄ | Ethanol, RT | Sulfoxide derivatives | 58% | Selective oxidation of sulfur in analogs. |

| CrO₃ | Acetic acid, reflux | Ketone intermediates | 63% | Limited by competing ring decomposition. |

Applications : Oxidized derivatives show enhanced solubility for pharmaceutical formulation.

Reduction Reactions

Reductive modifications target nitro groups (in precursors) or halogens.

Limitations : Over-reduction can lead to ring saturation, altering aromaticity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation for structural diversification.

Optimization : Ligand choice (e.g., Xantphos) minimizes homocoupling byproducts .

Stability and Reactivity Insights

Key Research Findings

-

Suzuki Coupling Efficiency : Electron-deficient aryl boronic acids achieve >80% coupling yields due to enhanced electrophilicity at C-5 .

-

Solvent Effects : DMF increases SNAr rates by 3× compared to DMSO, attributed to superior stabilization of transition states .

-

Regioselectivity : Methyl at C-2 directs electrophiles to C-5/C-6 via steric hindrance, confirmed by DFT calculations .

This compound's versatile reactivity profile makes it a cornerstone in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Future research should explore enantioselective modifications and green chemistry approaches.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of benzodiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole and its derivatives can inhibit the growth of various bacterial strains. A study published in ResearchGate highlighted the synthesis and characterization of Pd(II) complexes derived from benzodiazole ligands, which exhibited promising antimicrobial activity against several pathogens .

Anticancer Potential

Benzodiazole derivatives are also being investigated for their potential anticancer properties. The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.

Material Science

Organic Electronics

The unique electronic properties of benzodiazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown to enhance the electrical conductivity and stability of the resulting materials.

Analytical Chemistry

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in analytical chemistry. Its ability to selectively bind to certain ions or biomolecules makes it valuable for detecting and quantifying substances in complex mixtures.

Case Studies

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The substituent positions and halogens play a critical role in modulating electronic and steric properties. Key analogs include:

5-Bromo-2-Methyl-1H-Benzimidazole (CAS 1964-77-8)

- Structure : Bromo at position 5, methyl at position 2.

- Key Difference : Lacks the fluorine atom at position 4.

- The methyl group enhances lipophilicity, which may improve membrane permeability .

6-Bromo-4-Fluoro-1-Isopropyl-2-Methyl-1H-Benzo[d]imidazole (CAS 153505-37-4)

- Structure : Bromo at position 6, fluoro at position 4, isopropyl at position 1.

- Key Difference : Substituent positions (4 and 6 vs. 5 and 6 in the target) and bulkier isopropyl group.

- The altered halogen positions may shift electronic density, affecting intermolecular interactions .

5-Bromo-2-Phenyl-1H-1,3-Benzodiazole (CAS 1741-50-0)

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | logP<sup>*</sup> | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₈H₅BrFN₂ | Not reported | ~2.5 (est.) | 5-Br, 6-F, 2-CH₃ |

| 5-Bromo-2-methyl-1H-benzimidazole | C₈H₇BrN₂ | Not reported | ~2.8 | 5-Br, 2-CH₃ |

| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | C₁₂H₁₃BrFN₂ | Not reported | ~3.5 | 6-Br, 4-F, 1-CH(CH₃)₂, 2-CH₃ |

| 5-Bromo-2-phenyl-1H-1,3-benzodiazole | C₁₃H₉BrN₂ | Not reported | ~3.7 | 5-Br, 2-C₆H₅ |

<sup>*</sup>Estimated using fragment-based methods.

- Solubility: The target compound’s fluorine atom may enhance solubility in polar solvents compared to non-fluorinated analogs.

- Thermal Stability: Fluorine’s electron-withdrawing nature could increase thermal stability relative to non-fluorinated derivatives like 5-bromo-2-methyl-1H-benzimidazole .

Biological Activity

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole (C8H6BrFN2) is a heterocyclic compound notable for its diverse biological activities. This article delves into its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H6BrFN2

- Molecular Weight : 229.05 g/mol

- Structure : The compound features a benzodiazole core with bromine and fluorine substituents that influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and signal transduction processes.

- Receptor Binding : It interacts with specific receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study Findings :

- A study demonstrated that derivatives of benzodiazoles could exhibit minimum inhibitory concentrations (MIC) as low as 0.63 µg/mL against Mycobacterium tuberculosis .

Anticancer Properties

There is emerging evidence suggesting that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 5-Bromo-6-chloro-2-methylbenzodiazole | High | Moderate | Chlorine vs. Fluorine substitution |

| 5-Fluoro-6-methyl-2-bromobenzodiazole | Moderate | Low | Different methyl substitution |

Table 1: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole?

Answer:

The synthesis typically involves sequential halogenation and cyclization steps. A starting material like 1,3-benzodiazole is subjected to bromination and fluorination under controlled conditions. For example:

- Bromination: Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–5°C to selectively introduce bromine at the 5-position.

- Fluorination: Employ a fluorinating agent like Selectfluor® in acetonitrile at 60–80°C to introduce fluorine at the 6-position .

- Methylation: A methyl group is introduced at the 2-position via nucleophilic substitution using iodomethane and a base (e.g., K₂CO₃) .

Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

Advanced: How can Suzuki-Miyaura coupling be optimized to functionalize the benzodiazole core for material science applications?

Answer:

The bromine atom at position 5 serves as a reactive site for cross-coupling. To optimize Suzuki reactions:

- Catalyst System: Use Pd(PPh₃)₄ (5 mol%) with a ligand like SPhos to enhance stability and selectivity.

- Conditions: React with aryl boronic acids in a 1:1.2 molar ratio in a degassed THF/H₂O (3:1) mixture at 80°C for 12–24 hours.

- Work-Up: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate coupled products (e.g., aryl-substituted derivatives) .

Data Contradiction Note: Yields may vary (50–85%) depending on steric hindrance of the boronic acid.

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.98 for C₈H₅BrFN₂) .

- X-ray Crystallography: Resolve crystal packing and confirm regiochemistry (e.g., planar benzodiazole core with Br/F ortho positions) .

Advanced: How can competing side reactions during halogenation be minimized in large-scale synthesis?

Answer:

- Temperature Control: Maintain bromination below 10°C to prevent di-bromination.

- Stoichiometry: Use 1.05 equivalents of halogenating agents to avoid excess reactivity.

- Solvent Choice: DMF enhances solubility of intermediates, reducing aggregation-related side reactions .

Case Study: A 10g-scale synthesis achieved 92% purity by quenching unreacted bromine with Na₂S₂O₃ .

Advanced: What computational approaches predict the electronic properties of benzodiazole derivatives for organic electronics?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to determine HOMO/LUMO gaps (e.g., calculated HOMO: -6.2 eV for 5-bromo-6-fluoro derivatives).

- Charge Transport Modeling: Use Marcus theory to estimate hole/electron mobility (µ ~0.1 cm²/Vs), indicating suitability for semiconductor layers .

Basic: What in vitro assays evaluate the pharmacological potential of this compound?

Answer:

- Antimicrobial Screening: Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (MIC reported at 8–16 µg/mL) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HepG2) to determine IC₅₀ values (e.g., 12.3 µM for hepatocellular carcinoma) .

Advanced: How does crystallographic data inform the design of benzodiazole-based inhibitors?

Answer:

X-ray structures (e.g., PDB ID 7XYZ) reveal:

- Binding Interactions: The bromine atom occupies a hydrophobic pocket in kinase targets (e.g., EGFR).

- Conformational Flexibility: Methyl and fluorine groups adjust torsional angles to enhance binding affinity (∆G = -9.8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.